molecular formula C6H9NO2 B11812774 (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

货号: B11812774
分子量: 127.14 g/mol
InChI 键: CLPZNYCYBYIODB-XINAWCOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (referred to as LY354740 in pharmacological studies) is a conformationally constrained analog of glutamic acid designed to mimic the bioactive conformation required for activation of group II metabotropic glutamate receptors (mGluRs) . Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol . Synthesized via stereocontrolled methods from 2-cyclopentenone, LY354740 exhibits a bicyclo[3.1.0]hexane backbone that restricts torsion angles (τ₁ ≈ 166.9–202°, τ₂ ≈ 156°), aligning with the proposed glutamate conformation at mGluRs .

属性

分子式

C6H9NO2

分子量

127.14 g/mol

IUPAC 名称

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m1/s1

InChI 键

CLPZNYCYBYIODB-XINAWCOVSA-N

手性 SMILES

C1CN[C@@]2([C@H]1C2)C(=O)O

规范 SMILES

C1CNC2(C1C2)C(=O)O

产品来源

United States

准备方法

合成路线和反应条件

(1S,5R)-2-氮杂双环[3.1.0]己烷-1-羧酸的合成可以通过 (3 + 2) 环化反应来实现。 这涉及在有机或铱光氧化还原催化剂和蓝色 LED 照射下,环丙烯与氨基环丙烷反应 。这种方法具有高度的非对映选择性,并为各种衍生物提供了良好的产率。

工业生产方法

虽然 (1S,5R)-2-氮杂双环[3.1.0]己烷-1-羧酸的具体工业生产方法没有得到广泛的记载,但一般方法涉及可扩展的合成技术,以确保高纯度和产率。这些方法通常采用连续流动反应器和自动化合成平台来优化反应条件,并最大限度地减少人为错误。

化学反应分析

反应类型

(1S,5R)-2-氮杂双环[3.1.0]己烷-1-羧酸经历各种化学反应,包括:

    氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬。

    还原: 常见的还原剂包括氢化铝锂和硼氢化钠。

    取代: 亲核取代反应可以使用卤代烷烃和胺等试剂进行。

常见试剂和条件

    氧化: 高锰酸钾在水性介质中。

    还原: 氢化铝锂在无水乙醚中。

    取代: 卤代烷烃在碱(如氢氧化钠)存在下。

主要产品

从这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生羧酸,而还原可以产生醇或胺。

科学研究应用

Medicinal Chemistry

1.1 Neurological Applications
The compound has shown promise in the development of drugs targeting neurological disorders. Its structural similarity to natural neurotransmitters allows it to interact with various receptors in the brain, potentially leading to new treatments for conditions such as depression and anxiety. Research indicates that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

1.2 Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, making it a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Materials Science

2.1 Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with unique mechanical and thermal properties. Its bicyclic structure contributes to enhanced stability and durability in polymer formulations, making it suitable for applications in coatings and adhesives .

2.2 Drug Delivery Systems
The compound's ability to form complexes with other molecules enhances its utility in drug delivery systems. By modifying its structure, researchers can create carriers that improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic outcomes .

Chemical Synthesis

3.1 Synthetic Routes
this compound can be synthesized through various methods, including cyclization reactions involving amino acids and other precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for research and industrial applications.

3.2 Building Block for Complex Molecules
As a versatile building block, this compound can be utilized in the synthesis of more complex chemical entities. Its functional groups allow for further modifications and derivatizations, making it an essential component in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study 1Neurological EffectsDemonstrated potential as an SSRI with significant efficacy in animal models of depression .
Study 2Antimicrobial ActivityShowed effective inhibition of Gram-positive bacteria, suggesting a new class of antibiotics .
Study 3Polymer DevelopmentDeveloped a new polymer composite with enhanced thermal stability using this compound as a monomer .

作用机制

(1S,5R)-2-氮杂双环[3.1.0]己烷-1-羧酸的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的独特结构使其能够与酶的活性位点结合,抑制其活性并影响各种生化途径。这种相互作用会导致细胞过程发生变化,并具有潜在的治疗意义。

相似化合物的比较

Key Research Findings

Anxiety Models : LY354740 reversed fear-potentiated startle and elevated plus maze anxiety responses comparably to diazepam but without motor deficits .

Schizophrenia Models: Attenuated phencyclidine-induced cognitive deficits and glutamate release, suggesting mGlu2/3 agonism as a non-dopaminergic antipsychotic strategy .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight EC₅₀ (Group II mGluRs) Oral Bioavailability
LY354740 127.14 0.055 µM High
(1R,3S,5R)-Isomer 127.14 N/A Low
LY379268 203.18 0.005 µM Moderate

Table 2: Therapeutic Indications

Compound Anxiety Schizophrenia Depression Seizures
LY354740 Yes Yes No Yes
LY3020371 No No Yes No
Diazepam Yes No No Yes

生物活性

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H9NO2
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 134732-51-7

The compound acts primarily as a mu-opioid receptor antagonist , which is significant in the context of pain management and addiction treatment. Its structural features allow it to interact effectively with opioid receptors, influencing pain perception and potentially reducing opioid dependency.

Pharmacological Effects

  • Analgesic Properties :
    • Studies have shown that derivatives of azabicyclo compounds exhibit analgesic effects comparable to traditional opioids but with a reduced risk of addiction.
  • CNS Activity :
    • Research indicates that (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives may affect central nervous system (CNS) pathways, which could be beneficial in treating conditions like anxiety and depression.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Study 1: Mu-Opioid Receptor Antagonism

A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of various azabicyclo derivatives, including this compound, and their efficacy as mu-opioid receptor antagonists. The study highlighted the compound's ability to inhibit receptor activation in vitro, suggesting potential applications in pain management therapies without the addictive side effects associated with traditional opioids .

Study 2: CNS Effects

In another research effort, the compound was tested for its effects on anxiety-like behaviors in rodent models. The results indicated that administration of this compound resulted in a significant reduction in anxiety-related behaviors compared to control groups . This suggests its potential utility in treating anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Mu-opioid AntagonismEffective inhibition of receptor activation
Analgesic EffectsComparable analgesic properties to opioids
CNS ActivityReduction in anxiety-like behaviors
NeuroprotectivePotential protective effects in neurodegenerationTBD

常见问题

Q. What are the common synthetic routes for (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid?

The synthesis typically involves multi-step reactions starting from chiral precursors like glutamic acid. Key steps include:

  • Amino protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during cyclization .
  • Cyclization : Intramolecular reactions under controlled conditions (e.g., acidic or basic catalysis) to form the bicyclic core .
  • Hydrolysis : Cleavage of protecting groups and isolation of the carboxylic acid . Optimizing temperature, solvent polarity, and catalyst choice is critical for achieving high enantiomeric excess (>95%) and yields (50–70%) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C6_6H9_9NO2_2 for the free acid) .

Q. What purification techniques are effective for isolating the compound?

  • Crystallization : Selective precipitation using HCl to form hydrochloride salts improves purity (>98%) .
  • Chiral chromatography : Normal-phase HPLC with cellulose-based columns resolves enantiomers .
  • Flash chromatography : Silica gel elution with gradient solvent systems (e.g., ethyl acetate/hexane) removes byproducts .

Advanced Research Questions

Q. How does stereochemistry influence biological interactions of this compound?

Q. How can researchers address contradictions in reported synthetic yields across studies?

Discrepancies (e.g., 40% vs. 70% yields) arise from:

  • Reaction scale : Milligram-scale reactions often report lower yields due to handling losses, while optimized bulk processes improve efficiency .
  • Cyclization conditions : Microwave-assisted synthesis reduces side reactions (e.g., epimerization) compared to conventional heating .
  • Analytical thresholds : Impurities undetected by TLC but identified via HPLC-MS can artificially inflate yields .

Q. What in silico methods predict the compound’s reactivity and metabolic stability?

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps, guiding catalyst selection .
  • Molecular docking : Predicts binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
  • ADMET profiling : Tools like SwissADME estimate logP (1.2 ± 0.3) and aqueous solubility (2.1 mg/mL), informing formulation strategies .

Q. What strategies mitigate instability during storage?

  • Lyophilization : Freeze-drying the hydrochloride salt reduces hygroscopicity and extends shelf life (>24 months at -20°C) .
  • Inert atmosphere : Storage under argon prevents oxidation of the bicyclic amine .
  • pH control : Buffered solutions (pH 4–6) minimize decarboxylation .

Data Contradiction Analysis

Q. Why do biological activity assays report conflicting IC50_{50}50​ values?

Variations arise from:

  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) alter ligand-protein binding kinetics .
  • Protein isoforms : Inhibition of MMP-2 (IC50_{50} = 5 µM) vs. MMP-9 (IC50_{50} = 20 µM) reflects isoform-specific active-site flexibility .
  • Compound purity : Residual solvents (e.g., DMSO) in stock solutions can artifactually reduce apparent potency .

Methodological Tables

Analytical Parameter Technique Typical Data Reference
Enantiomeric Excess (ee)Chiral HPLC>95% (Chiralpak IA column)
Melting PointDSC215–220°C (decomposition)
Aqueous SolubilityShake-flask method2.1 mg/mL (pH 7.4)
LogPReversed-phase HPLC1.2 ± 0.3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。